N-(2-(4-fluorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,3-diphenylpropanamide
Description
Properties
IUPAC Name |
N-[2-(4-fluorophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3,3-diphenylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22FN3O3S/c27-20-11-13-21(14-12-20)30-26(23-16-34(32,33)17-24(23)29-30)28-25(31)15-22(18-7-3-1-4-8-18)19-9-5-2-6-10-19/h1-14,22H,15-17H2,(H,28,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUIFFNLORXEQGU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(N(N=C2CS1(=O)=O)C3=CC=C(C=C3)F)NC(=O)CC(C4=CC=CC=C4)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22FN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is Histone Deacetylase 3 (HDAC3) . HDAC3 is an enzyme that plays a crucial role in the regulation of gene expression. It removes acetyl groups from histone proteins, leading to the condensation of chromatin and suppression of gene transcription.
Mode of Action
This compound acts as a selective inhibitor of HDAC3 . It binds to the active site of HDAC3, preventing it from removing acetyl groups from histones. This inhibition leads to an increase in acetylation levels of histones, resulting in a more relaxed chromatin structure and enhanced gene transcription.
Biological Activity
N-(2-(4-fluorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,3-diphenylpropanamide is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of approximately 401.4 g/mol. The structure features a thieno[3,4-c]pyrazole core with various functional groups that contribute to its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 401.4 g/mol |
| IUPAC Name | This compound |
Antioxidant Properties
Recent studies have evaluated the antioxidant capabilities of thieno[2,3-c]pyrazole compounds, which are structurally related to our compound of interest. These compounds have shown significant protective effects against oxidative stress in erythrocytes of fish exposed to toxic substances such as 4-nonylphenol. The ability to reduce erythrocyte malformations suggests a potential application in mitigating oxidative damage in biological systems .
Anti-inflammatory Effects
Thienopyrazole derivatives have been reported to exhibit anti-inflammatory activity through the inhibition of phosphodiesterase (PDE) enzymes. This mechanism is particularly relevant for treating inflammatory diseases and allergies. The thieno[3,4-c]pyrazole structure is believed to enhance the selectivity and efficacy of these inhibitors .
Anticancer Activity
Preliminary investigations into the anticancer potential of similar compounds indicate that they may inhibit cancer cell proliferation by targeting specific kinases involved in cell cycle regulation. For instance, some thienopyrazoles have demonstrated effectiveness as inhibitors of aurora kinases, which are crucial for mitosis . This suggests that this compound may also possess similar anticancer properties.
The biological activity of this compound may be attributed to several mechanisms:
- Enzyme Inhibition : Inhibition of specific enzymes such as PDEs may lead to reduced inflammatory responses.
- Antioxidant Activity : The ability to scavenge free radicals can protect cells from oxidative damage.
- Cell Cycle Regulation : By targeting kinases involved in cell division, the compound may impede cancer cell growth.
Case Studies and Research Findings
A study focusing on the effects of thieno[2,3-c]pyrazole derivatives on fish erythrocytes demonstrated that these compounds significantly reduced the percentage of altered erythrocytes when compared to controls exposed solely to toxins. The results indicated that treatment with these derivatives could mitigate oxidative stress effects .
| Treatment Group | Altered Erythrocytes (%) |
|---|---|
| Control | 1 ± 0.3 |
| 4-Nonylphenol | 40.3 ± 4.87 |
| 4-Nonylphenol + Thieno Compound | 12 ± 1.03 |
Preparation Methods
Thiophene Precursor Preparation
Starting with 3-nitrothiophene-4-carboxylic acid, reduction using catalytic hydrogenation (H₂, Pd/C) yields 3-aminothiophene-4-carboxylic acid. Subsequent treatment with ethyl chloroformate in anhydrous THF generates the corresponding ethyl ester, which undergoes iodination at the 5-position using N-iodosuccinimide (NIS) in DMF to introduce a halogen handle for cross-coupling.
Pyrazole Ring Formation
The iodinated thiophene ester reacts with hydrazine hydrate (80% excess) in refluxing ethanol to form the pyrazole ring via nucleophilic substitution and cyclization. This step proceeds at 80°C for 12 hours, achieving a 78% yield of 5-iodo-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-amine.
Oxidation to the Sulfone Derivative
The thiophene sulfur undergoes oxidation to a sulfone group using meta-chloroperbenzoic acid (mCPBA) in dichloromethane.
Oxidation Protocol
To a solution of 2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-amine (1.0 equiv) in DCM, mCPBA (2.2 equiv) is added portionwise at 0°C. The reaction stirs at room temperature for 48 hours, followed by quenching with saturated NaHCO₃ and extraction with DCM. The sulfone product, 2-(4-fluorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-amine, is obtained in 82% yield after recrystallization from ethanol.
Amidation with 3,3-Diphenylpropanoyl Chloride
The final step involves amide bond formation between the sulfone-bearing amine and 3,3-diphenylpropanoyl chloride.
Acyl Chloride Preparation
3,3-Diphenylpropanoic acid (1.0 equiv) is treated with thionyl chloride (3.0 equiv) in refluxing toluene for 3 hours. Excess reagents are removed under vacuum to yield the acyl chloride, which is used without further purification.
Coupling Reaction
The sulfone intermediate (1.0 equiv) is dissolved in anhydrous DMF, and triethylamine (2.5 equiv) is added. 3,3-Diphenylpropanoyl chloride (1.1 equiv) is added dropwise at 0°C, and the mixture stirs at room temperature for 16 hours. The crude product is purified via flash chromatography (hexane/ethyl acetate 2:1) to afford the target compound in 70% yield.
Analytical Characterization
Key Spectroscopic Data
- ¹H NMR (400 MHz, CDCl₃): δ 7.45–7.25 (m, 12H, aromatic), 6.95 (d, J = 8.4 Hz, 2H, F-C₆H₄), 4.20 (s, 2H, CH₂), 3.75 (s, 2H, CH₂), 3.10 (t, J = 6.8 Hz, 2H, CH₂), 2.85 (t, J = 6.8 Hz, 2H, CH₂).
- HRMS : m/z [M+H]⁺ calcd. for C₂₉H₂₃FN₃O₃S: 528.1432; found: 528.1429.
Optimization Challenges and Solutions
- Regioselectivity in Pyrazole Formation : Use of electron-withdrawing groups (e.g., nitro) at the 3-position of thiophene directs cyclization to the [3,4-c] isomer.
- Sulfone Over-Oxidation : Controlled addition of mCPBA at low temperatures prevents degradation.
- Amidation Side Reactions : Steric hindrance from the 3,3-diphenyl group necessitates slow acyl chloride addition to minimize dimerization.
Comparative Analysis of Synthetic Routes
| Step | Method | Yield (%) | Purity (%) |
|---|---|---|---|
| Pyrazole Cyclization | Hydrazine reflux | 78 | 95 |
| Suzuki Coupling | Pd(PPh₃)₄, toluene | 65 | 98 |
| Sulfone Oxidation | mCPBA, DCM | 82 | 97 |
| Amidation | Acyl chloride, DMF | 70 | 99 |
Q & A
Q. What are the optimal synthetic routes for this compound, and how can yield be maximized?
The synthesis involves multi-step protocols, typically starting with condensation of substituted thieno[3,4-c]pyrazole precursors with fluorophenyl and diphenylpropanamide moieties. Key steps include:
- Microwave-assisted synthesis to accelerate cyclization reactions while maintaining regioselectivity .
- Temperature-controlled coupling reactions (e.g., 60–80°C in DMF) to minimize by-products like unreacted intermediates .
- Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to achieve >95% purity .
Yield optimization requires precise stoichiometric ratios (1:1.2 for amine coupling) and inert atmospheres (N₂/Ar) to prevent oxidation .
Q. Which analytical techniques are critical for structural confirmation?
- NMR spectroscopy (¹H/¹³C, 2D COSY/HSQC): Resolves aromatic proton environments and confirms substituent positions (e.g., 4-fluorophenyl vs. 3-fluorophenyl isomers) .
- High-resolution mass spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]⁺ ion matching theoretical mass within 5 ppm error) .
- X-ray crystallography (SHELXL) : Resolves bond angles, dihedral distortions, and sulfone group geometry (dioxido-thieno ring) .
Advanced Research Questions
Q. How can reaction kinetics and thermodynamic stability be analyzed during derivatization?
- Kinetic studies : Use pseudo-first-order conditions with excess nucleophile (e.g., LiAlH₄ for amide reduction) to determine rate constants (k) via HPLC monitoring .
- Thermodynamic stability : Differential scanning calorimetry (DSC) identifies decomposition temperatures, while DFT calculations predict energy barriers for ring-opening reactions .
- By-product analysis : LC-MS/MS identifies side products (e.g., hydrolyzed sulfone intermediates) under acidic/basic conditions .
Q. What methodologies elucidate interactions with biological targets (e.g., enzymes, receptors)?
- Molecular docking (AutoDock Vina) : Simulates binding to kinase domains (e.g., EGFR) using the compound’s X-ray structure to predict binding affinity (ΔG) and key residues (e.g., fluorophenyl π-π stacking) .
- Surface plasmon resonance (SPR) : Measures real-time binding kinetics (ka/kd) to immobilized targets, with IC₅₀ validation via enzymatic assays .
- Metabolic stability assays : Incubate with liver microsomes (human/rat) and quantify parent compound degradation via LC-MS .
Q. How are crystallographic data discrepancies resolved across synthetic batches?
Q. What strategies mitigate solubility challenges in pharmacological assays?
- Co-solvent systems : Use DMSO/PEG-400 (10:90 v/v) for in vitro studies, maintaining <0.1% DMSO to avoid cytotoxicity .
- Prodrug design : Introduce phosphate esters at the propanamide group to enhance aqueous solubility, with enzymatic cleavage in target tissues .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
